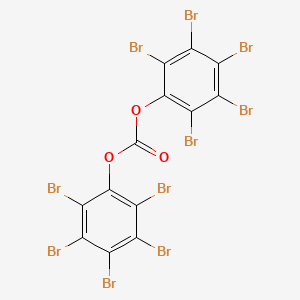
Bis(pentabromophenyl) carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(pentabromophenyl) carbonate is a brominated flame retardant known for its high thermal stability and effectiveness in reducing flammability in various materials. This compound is part of the broader class of brominated flame retardants, which are widely used in the manufacturing of electronics, textiles, and other materials to enhance their fire-resistant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(pentabromophenyl) carbonate typically involves the reaction of pentabromophenol with phosgene or a phosgene substitute under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2C6H2Br5OH+COCl2→(C6H2Br5O)2CO+2HCl
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: Bis(pentabromophenyl) carbonate primarily undergoes substitution reactions due to the presence of bromine atoms, which are good leaving groups. It can also participate in transcarbonation reactions, where the carbonate group is transferred to another molecule.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols, which replace the bromine atoms under mild conditions.
Transcarbonation Reactions: These reactions typically require a catalyst, such as a base or an organometallic compound, to facilitate the transfer of the carbonate group.
Major Products Formed:
Substitution Reactions: The major products are typically bis-substituted derivatives, where the bromine atoms are replaced by the nucleophiles.
Transcarbonation Reactions: The products are polycarbonate resins, which are used in various industrial applications
Aplicaciones Científicas De Investigación
Bis(pentabromophenyl) carbonate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a precursor for the synthesis of other brominated compounds and as a reagent in organic synthesis.
Biology: Its flame-retardant properties make it useful in the development of fire-resistant materials for laboratory equipment and protective clothing.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its stability and reactivity can be advantageous.
Industry: It is widely used in the production of flame-retardant plastics, textiles, and electronic components .
Mecanismo De Acción
The flame-retardant action of bis(pentabromophenyl) carbonate is primarily due to the release of bromine radicals during combustion. These radicals interfere with the radical chain reactions that propagate the flame, effectively slowing down or extinguishing the fire. The compound acts in both the gas phase and the condensed phase, providing a comprehensive flame-retardant effect .
Comparación Con Compuestos Similares
Bis(pentafluorophenyl) carbonate: Similar in structure but contains fluorine atoms instead of bromine. .
Decabromodiphenyl ether: Another brominated flame retardant, but with a different structure and slightly different properties.
Uniqueness: Bis(pentabromophenyl) carbonate is unique due to its high bromine content, which provides superior flame-retardant properties compared to other brominated compounds. Its stability and reactivity also make it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
33374-34-4 |
|---|---|
Fórmula molecular |
C13Br10O3 |
Peso molecular |
1003.2 g/mol |
Nombre IUPAC |
bis(2,3,4,5,6-pentabromophenyl) carbonate |
InChI |
InChI=1S/C13Br10O3/c14-1-3(16)7(20)11(8(21)4(1)17)25-13(24)26-12-9(22)5(18)2(15)6(19)10(12)23 |
Clave InChI |
GLMRCTIBJCEHLX-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC(=O)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


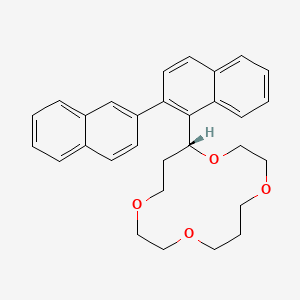
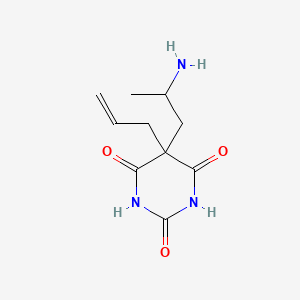
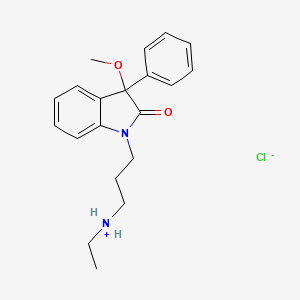
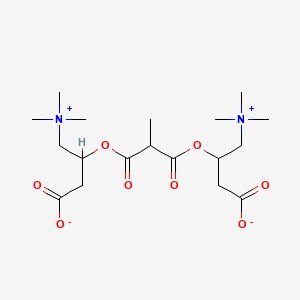
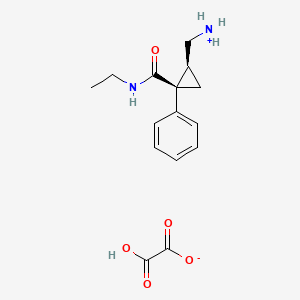
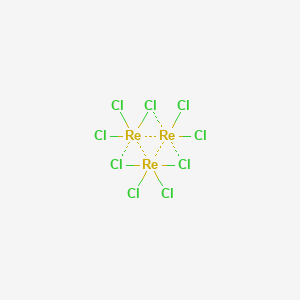
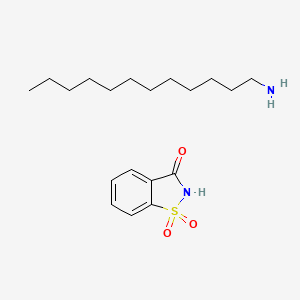
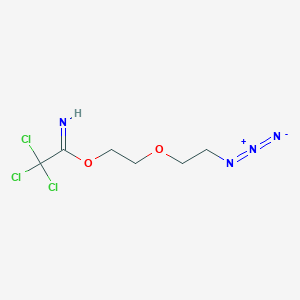
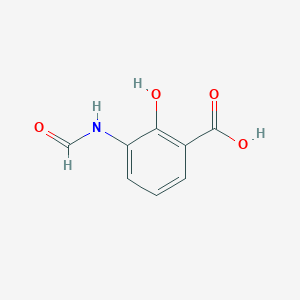
![Morphin-N-oxyd ditartarate [German]](/img/structure/B13734866.png)
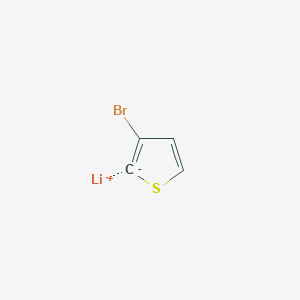

![4,4'-[1,6-Hexanediylbis(iminocarbonyl)]bis[1-decylpyridinium] dibromide](/img/structure/B13734895.png)

